![molecular formula C9H8O3 B130019 4-Hydroxycinnamic acid CAS No. 7400-08-0](/img/structure/B130019.png)
4-Hydroxycinnamic acid
Overview
Description
4-Hydroxycinnamic acid is the hydroxy derivative of Cinnamic Acid with antioxidant properties. It is a major component of lignocellulose and may reduce the risk of cancer by reducing the formation of carcinogenic nitrosamines .
Synthesis Analysis
4-Hydroxycinnamic acid can be synthesized from commercially available hydroxycinnamic acids in two steps with an overall yield of 60–65% . Another method involves bacterial synthesis .Molecular Structure Analysis
The molecular formula of 4-Hydroxycinnamic acid is C9H8O3. It has a molecular weight of 164.16 g/mol. The structure includes a carboxyl group in the lateral chain and hydroxyl groups on the aromatic ring .Chemical Reactions Analysis
4-Hydroxycinnamic acid is involved in various chemical reactions. It is progressively hydroxylated and further methylated at the phenyl moiety level to various hydroxycinnamic acid derivatives .Physical And Chemical Properties Analysis
4-Hydroxycinnamic acid has a molecular weight of 164.16 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3. It has a Rotatable Bond Count of 2 .Scientific Research Applications
Synthesis of Phenolic Compounds in Bacteria
4-Hydroxycinnamic acid: is used in the bacterial synthesis of phenolic compounds. By engineering the metabolic pathways of Escherichia coli, researchers have been able to produce hydroxycinnamates like p-coumaric acid , caffeic acid , and ferulic acid from glucose . This process involves the introduction of genes like tyrosine ammonia lyase and phenylalanine ammonia lyase, which are crucial for the conversion of amino acids into cinnamic acid derivatives .
Antioxidant and Neuroprotective Applications
This compound has shown potential in formulations aimed at treating neurodegenerative diseases due to its antioxidant properties. However, its clinical use is limited by factors such as low bioavailability and rapid elimination from the gastrointestinal tract. Innovative delivery systems, including nanotechnological approaches, are being developed to enhance its therapeutic efficacy .
Dermatological Applications
In dermatology, 4-Hydroxycinnamic acid derivatives have been studied for their effects on skin damages and disorders. For instance, they have been observed to significantly reduce melanin production in melanoma cells without causing cytotoxicity, suggesting a potential application in treatments for hyperpigmentation .
Anticancer Activities
The anticancer activities of 4-Hydroxycinnamic acid have been noted in various studies. It has been associated with decreasing the toxic effects of antitumor drugs, providing a supportive role in cancer therapy .
Food Processing and Bioavailability
The effects of food processing on the bioavailability of 4-Hydroxycinnamic acid have been investigated. Studies have shown that processes like boiling and extrusion can enhance the release of hydroxycinnamic acids from food sources like sorghum bran, thereby increasing their antioxidant capacity .
Precursor for Synthesis of Industrial Products
4-Hydroxycinnamic acid: serves as a precursor for the synthesis of various industrial products, including thermoplastics, cosmetics, and flavors. The ability to synthesize this compound through bacterial systems opens up possibilities for its use in industrial applications .
Mechanism of Action
Target of Action
Mode of Action
4-Hydroxycinnamic acid interacts with its targets by increasing the secretion of adiponectin, an anti-inflammatory agent, from adipocytes . It also effectively inhibits tyrosinase activity, leading to fluorescence quenching .
Biochemical Pathways
4-Hydroxycinnamic acid is a part of the Mavolanate-Shikimate biosynthesis pathways in plants . It is synthesized from phenylalanine, which is first converted into cinnamic acid by phenylalanine ammonia (PAL) and then further converted into p-coumaric acid by cinnamate 4-hydroxylase (C4H) enzyme .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) processes . Its bioavailability is often impaired due to its low release from proteins, which decreases the availability of its free forms for absorption .
Result of Action
The action of 4-Hydroxycinnamic acid results in several beneficial effects. It prevents adipocyte differentiation and lowers the lipid profile in experimental animals . It also reduces obesity and curtails associated adverse health complications .
Action Environment
The action of 4-Hydroxycinnamic acid is influenced by environmental factors. For instance, it increases under stressful conditions to withstand environmental stresses . It regulates physiological processes by acting as signaling molecules that regulate gene expression and biochemical pathways .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
p-Coumaric acid | |
CAS RN |
501-98-4, 7400-08-0 | |
Record name | trans-4-Hydroxycinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Coumaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |
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Record name | p-Coumaric acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04066 | |
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Record name | p-coumaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |
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Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | P-COUMARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
Record name | 4-Hydroxycinnamic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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